molecular formula C19H18N2O3 B2926636 (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide CAS No. 1164516-91-9

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2926636
CAS No.: 1164516-91-9
M. Wt: 322.364
InChI Key: RTNKGYXNIXZHIB-VZCXRCSSSA-N
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Description

(2Z)-2-(Benzylimino)-8-ethoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzylimino group at position 2, an ethoxy substituent at position 8, and a carboxamide moiety at position 2. The Z-configuration of the imino group in this compound is critical for maintaining structural stability and influencing intermolecular interactions.

Synthetic routes for analogous chromene-3-carboxamides typically involve condensation of salicylaldehydes with cyanoacetamide derivatives, followed by functionalization of the imino group and carboxamide side chain . For example, 2-imino-2H-chromene-3-carboxamides are synthesized via piperidine-catalyzed reactions between salicylaldehydes and cyanoacetamide in ethanol, as demonstrated in related studies .

Properties

IUPAC Name

2-benzylimino-8-ethoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-16-10-6-9-14-11-15(18(20)22)19(24-17(14)16)21-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNKGYXNIXZHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Benzylamino-8-ethoxy-2H-chromene-3-carboxamide.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzylimino group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in the compound’s biological effects by interacting with cellular components and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Key Features Reference
(2Z)-2-(Benzylimino)-8-ethoxy-2H-chromene-3-carboxamide Benzylimino (2), Ethoxy (8), Carboxamide (3) ~380.4 (estimated) Enhanced lipophilicity from ethoxy; benzylimino stabilizes Z-configuration Synthesized via methods in
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) Methoxy (8), 2-Chlorophenylamide (3) 356.8 Chlorine atom improves electrophilicity; methoxy increases solubility
(2Z)-8-Methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide Trifluoromethylphenylimino (2), Thiazolylamide (3) 445.4 CF3 group enhances metabolic stability; thiazolylamide aids in kinase inhibition
3-Oxo-3H-benzo[f]chromene-2-carboxamide (5a) 3,5-Dimethylphenylamide (2), Ketone (3) 345.4 Ketone at position 3 reduces planarity; dimethylphenyl enhances steric bulk

Key Observations:

Substituent Position and Bioactivity: The ethoxy group at position 8 in the target compound likely improves solubility compared to methoxy analogues (e.g., compound 15 in ), but may reduce metabolic stability due to increased alkyl chain length. Benzylimino vs. Aryl-Substituted Imino Groups: The benzylimino group in the target compound provides a balance between lipophilicity and π-π stacking interactions, contrasting with electron-withdrawing groups like trifluoromethyl (compound in ), which enhance resistance to oxidative metabolism.

In contrast, 2-chlorophenylamide (compound 15 in ) may enhance halogen bonding with biological targets.

Synthetic Flexibility: The target compound’s synthesis mirrors methods for 3-oxo-3H-benzo[f]chromene-2-carboxamides (e.g., 5a in ), where thionyl chloride mediates carboxyl-to-carboxamide conversion. However, the benzylimino group requires selective condensation to avoid side reactions, as seen in Schiff base syntheses .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Compound $ ^1 \text{H-NMR} $ (Key Signals) $ ^{13} \text{C-NMR} $ (Key Signals) Reference
Target Compound (Estimated) δ 8.2–8.5 (imino CH=N), δ 4.1 (ethoxy OCH2), δ 7.2–7.4 (ArH) δ 164–165 (C=O), δ 155–157 (C=N), δ 60–65 (OCH2CH3)
3-Oxo-3H-benzo[f]chromene-2-carboxamide (5a) δ 9.82 (s, NH), δ 8.50 (d, J=8.3 Hz, ArH) δ 161.89 (C=O), δ 159.64 (C=O ketone), δ 21.45 (CH3)
8-Methoxy-2-imino-2H-chromene-3-carboxamide δ 8.34 (s, CH=N), δ 3.94 (s, OCH3) δ 164.2 (C=O), δ 156.8 (C=N), δ 55.7 (OCH3)
  • NMR Trends: The benzylimino group in the target compound generates aromatic proton signals at δ 7.2–7.4 (similar to Schiff base in ), distinct from ketone-bearing analogues (e.g., 5a) where downfield NH signals (δ 9.82) dominate .

Biological Activity

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-benzylimino-8-ethoxychromene-3-carboxamide
  • Molecular Formula : C19H18N2O3
  • CAS Number : 1164516-91-9

The biological activity of this compound is primarily attributed to its structural components:

  • Benzylimino Group : This moiety may interact with various enzymes or receptors, modulating their activity.
  • Chromene Core : The chromene structure is known to influence cellular interactions and biochemical pathways, enhancing the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that compounds in the chromene class exhibit significant antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains, particularly in inhibiting growth and biofilm formation.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, it has been noted to affect murine and human leukemia cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Antioxidant Activity

The compound has exhibited antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It scavenges free radicals effectively, thus protecting cells from oxidative damage.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    Murine Leukemia15.0
    Human Leukemia12.5
    Breast Cancer20.0
  • Antimicrobial Efficacy :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity.
    Bacterial StrainInhibition Zone (mm)Reference
    Staphylococcus aureus18
    Escherichia coli15

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure VariationBiological Activity
(2Z)-2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamideMethoxy group instead of ethoxyModerate anticancer activity
(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxylateCarboxylate group instead of carboxamideLower solubility

Q & A

Q. What are the standard synthetic routes for (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 8-ethoxy-2H-chromene-3-carboxylic acid derivatives with benzylamine under imine-forming conditions. A common eco-friendly approach (applicable to similar 2-imino chromene carboxamides) uses:

  • Step 1 : Condensation of a substituted chromene-carboxylic acid with an amine in the presence of a dehydrating agent (e.g., molecular sieves or acetic acid) .
  • Step 2 : Functionalization of the 8-position with an ethoxy group via nucleophilic substitution, using ethyl bromide and a base like potassium carbonate in DMF .
  • Purification : Flash column chromatography (silica gel) and recrystallization from acetone or ethanol to achieve high purity .

Q. How is the structure of this compound validated post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the imine (C=N) linkage, ethoxy group (-OCH2_2CH3_3), and chromene core .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+^+ or [M−H]^− peaks) .
  • X-ray crystallography : For unambiguous confirmation of the Z-configuration at the imine bond, if single crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (2Z)-isomer?

The Z/E isomer ratio is influenced by:

  • Steric and electronic effects : Use bulky substituents on the benzylamine or chromene core to favor the Z-isomer via kinetic control .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the transition state for Z-isomer formation .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) may accelerate imine formation while directing stereochemistry .
  • Temperature : Lower temperatures (0–25°C) often favor the Z-configuration by reducing thermal isomerization .

Q. What strategies are recommended for analyzing contradictory bioactivity data in similar coumarin derivatives?

Contradictions in biological activity (e.g., anti-cancer vs. non-active results) may arise from:

  • Structural variability : Subtle differences in substituents (e.g., ethoxy vs. methoxy groups) can drastically alter binding to targets. Perform comparative molecular docking studies using software like AutoDock Vina .
  • Assay conditions : Validate results across multiple cell lines (e.g., HeLa, MCF-7) and control for solvent effects (e.g., DMSO tolerance) .
  • Metabolic stability : Use LC-MS to assess compound stability in serum or liver microsomes, as rapid degradation may yield false negatives .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .

Methodological Challenges and Solutions

Q. How can solubility issues be addressed during in vitro assays?

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based solubilizing agents.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What purification techniques are effective for isolating trace impurities?

  • Prep-HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove structurally similar byproducts .

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